1,7-Diazaspiro[4.4]nonane-2,8-dione
Description
1,7-Diazaspiro[4.4]nonane-2,8-dione is a bicyclic organic compound featuring a spirocyclic core with two nitrogen atoms at positions 1 and 7 and two ketone groups at positions 2 and 6. The spiro[4.4] framework consists of two fused five-membered rings sharing a single atom, creating a rigid structure that influences its chemical reactivity and physical properties.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,7-diazaspiro[4.4]nonane-2,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-6(11)8-4-7/h1-4H2,(H,8,11)(H,9,10) |
InChI Key |
DEKDAGQRORZOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)NC2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diazaspiro[4.4]nonane-2,8-dione can be synthesized through several methods. One common synthetic route involves the reaction of aminophenols with 4-oxoheptanedioic acid or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction typically occurs in a liquid-phase solution and may require catalysts such as quaternary phosphonium salts to improve yield and reaction efficiency .
Industrial Production Methods
While specific industrial production methods for 1,7-Diazaspiro[4This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-2,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent due to its unique structure and ability to interact with specific molecular targets.
Materials Science:
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as anticonvulsant activity, by influencing neural pathways and neurotransmitter release .
Comparison with Similar Compounds
Structural Analogues with Varied Functional Groups
2.1.1 1,7-Dioxaspiro[4.4]nonane-2,6-dione ()
- Structure : Replaces nitrogen atoms with oxygen in the spirocyclic system.
- Synthesis: Prepared via modified methods using 2-(hydroxyethyl)cyclopentenone and diols, yielding a white solid (75% yield) .
- Properties : The dioxa variant exhibits lower polarity compared to diaza derivatives, impacting solubility in organic solvents.
- Applications : Primarily used in natural product synthesis due to its lactone functionality.
2.1.2 1,6-Dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione ()
- Structure : Contains both oxygen and nitrogen atoms in the spiro framework, with ketones at positions 7 and 7.
- Synthesis : Derived from p-anisyl-substituted precursors, forming crystalline solids with defined stereochemistry (3R,5R* and 3S,5R* configurations) .
- Properties : The mixed heteroatom system enhances hydrogen-bonding capacity, influencing crystallinity and thermal stability (mp >200°C).
Table 1: Structural and Functional Comparison
| Compound | Heteroatoms | Ketone Positions | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane-2,8-dione | N, N | 2, 8 | C₇H₈N₂O₂ | Pharmaceuticals, Materials |
| 1,7-Dioxaspiro[4.4]nonane-2,6-dione | O, O | 2, 6 | C₇H₈O₄ | Natural product synthesis |
| 1,6-Dioxa-2,8-diazaspiro[4.4]nonane | O, N | 7, 9 | C₁₉H₁₈N₂O₄ | Crystallography studies |
Spirocyclic Compounds with Different Ring Sizes
8-Azaspiro[4.5]decane-7,9-dione ()
- Structure : A spiro[4.5] system with one nitrogen atom and ketones at positions 7 and 8.
- Properties : Larger ring size reduces steric strain, enhancing stability. Derivatives like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione are used as pharmaceutical impurities .
- Comparison : The spiro[4.5] core offers greater conformational flexibility compared to the rigid spiro[4.4] system.
2.2.2 2,8-Bis(5-hexylthien-2-yl)benzo[1,2,3-de:4,5,6-d’e’]diquinoline-1,7-dicarbonitrile ()
- Structure: A diazaperylene derivative with extended π-conjugation and electron-withdrawing cyano groups.
- Applications: Functions as an n-type semiconductor due to its electron-deficient core, unlike the non-conjugated spiro[4.4] system .
Stereochemical and Substitutional Variants
2.3.1 (5R)-1,8-Diazaspiro[4.4]nonane-2,9-dione ()
- Structure : Stereoisomer with ketones at positions 2 and 9.
- Properties : The (5R) configuration influences chiral recognition in pharmaceutical intermediates .
2.3.2 8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione ()
- Structure : Features a hydroxyl substituent at position 8.
- Properties : Increased polarity and hydrogen-bonding capacity compared to the parent compound, altering solubility and reactivity .
Table 2: Substituent Effects on Properties
Biological Activity
1,7-Diazaspiro[4.4]nonane-2,8-dione, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its interactions with biological targets, synthetic routes, and implications for therapeutic applications.
Structural Characteristics
The molecular formula of 1,7-Diazaspiro[4.4]nonane-2,8-dione is , and its molecular weight is approximately 168.20 g/mol. The compound's spirocyclic structure incorporates two nitrogen atoms that contribute to its biological activity by enabling specific interactions with enzymes and receptors.
Interaction with Biological Targets
1,7-Diazaspiro[4.4]nonane-2,8-dione has shown promising interactions with various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, modulating enzymatic activity crucial for metabolic pathways. Its structural features allow it to fit into active sites of enzymes with high specificity.
- Receptor Binding : The compound's unique arrangement facilitates binding to specific receptors, potentially influencing receptor function and signaling pathways. This interaction is critical for understanding its mechanism of action in pharmacological applications.
Anticonvulsant Properties
Preliminary research suggests that derivatives of 1,7-Diazaspiro[4.4]nonane-2,8-dione may exhibit anticonvulsant properties , making them candidates for further exploration in neuropharmacology. The spirocyclic structure enhances the compound's ability to cross the blood-brain barrier, which is vital for central nervous system (CNS) activity.
Synthetic Routes
Several synthetic methods have been developed to produce 1,7-Diazaspiro[4.4]nonane-2,8-dione efficiently:
- Method A : Involves the reaction of appropriate amines with cyclic diketones under controlled conditions to yield the desired product with high purity.
- Method B : Utilizes microwave-assisted synthesis to enhance yield and reduce reaction time.
These methods are optimized for both laboratory and potential industrial applications, ensuring scalability and reproducibility.
Study on Antitumor Activity
A study investigated the antitumor effects of a derivative of 1,7-Diazaspiro[4.4]nonane-2,8-dione in a xenograft mouse model. The compound demonstrated a dose-dependent reduction in tumor size when administered subcutaneously. This research highlights the therapeutic potential of this class of compounds in cancer treatment .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 1,7-Diazaspiro[4.4]nonane-2,8-dione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride | Methyl group substitution | Similar spirocyclic structure but altered reactivity |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Contains an additional nitrogen atom | Different nitrogen count alters biological properties |
| 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | Substituted benzyl groups | Potential anticonvulsant activity |
This comparative analysis underscores the distinct chemical and biological properties imparted by variations in structure among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
